molecular formula C10H15Br B2923120 (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane CAS No. 2550997-20-9

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane

Cat. No.: B2923120
CAS No.: 2550997-20-9
M. Wt: 215.134
InChI Key: ZGSNEQMMBMJMHA-ZOZBQHSOSA-N
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Description

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its bromine atom substitution, which imparts distinct chemical properties and reactivity. The tricyclic framework consists of three interconnected rings, making it a fascinating subject for chemical research and applications.

Scientific Research Applications

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential pharmaceutical applications.

    Medicine: Research into its biological activity may lead to the development of new drugs or therapeutic agents.

    Industry: Its reactivity and stability make it useful in materials science and the development of advanced materials.

Mechanism of Action

Result of Action

The molecular and cellular effects of EN300-27114522’s action are currently unknown . The effects would depend on the compound’s specific targets and the biochemical pathways it affects. These could potentially include changes in cellular signaling, gene expression, or metabolic activity.

Action Environment

The action, efficacy, and stability of EN300-27114522 can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s activity could potentially be affected by the presence of certain ions or biomolecules in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent bromination introduces the bromine atom at the desired position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions: The tricyclic structure allows for addition reactions, particularly at the double bonds within the rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce ketones or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane include other tricyclic molecules with different substituents, such as:

  • (1S,2S,3R,6R,7R)-3-Chlorotricyclo[5.2.1.02,6]decane
  • (1S,2S,3R,6R,7R)-3-Fluorotricyclo[5.2.1.02,6]decane
  • (1S,2S,3R,6R,7R)-3-Iodotricyclo[5.2.1.02,6]decane

Uniqueness

The uniqueness of (1S,2S,3R,6R,7R)-3-Bromotricyclo[52102,6]decane lies in its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs

Properties

IUPAC Name

(1S,2S,3R,6R,7R)-3-bromotricyclo[5.2.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2/t6-,7+,8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNEQMMBMJMHA-ZOZBQHSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2[C@@H](CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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